5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as ethyl, hydroxyphenyl, methyl, and thiophen-2-ylethyl. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Thiophen-2-ylethyl Group Addition: The thiophen-2-ylethyl group can be introduced through a nucleophilic substitution reaction using a thiophene derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one: Lacks the ethyl group at the 5-position.
5-Ethyl-2-(2-hydroxyphenyl)-6-methylpyrimidin-4-one: Lacks the thiophen-2-ylethyl group at the 3-position.
5-Ethyl-2-(2-hydroxyphenyl)-3-(2-thiophen-2-ylethyl)pyrimidin-4-one: Lacks the methyl group at the 6-position.
Uniqueness
The uniqueness of 5-Ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N2O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-ethyl-2-(2-hydroxyphenyl)-6-methyl-3-(2-thiophen-2-ylethyl)pyrimidin-4-one |
InChI |
InChI=1S/C19H20N2O2S/c1-3-15-13(2)20-18(16-8-4-5-9-17(16)22)21(19(15)23)11-10-14-7-6-12-24-14/h4-9,12,22H,3,10-11H2,1-2H3 |
InChI Key |
DGFPOLYSZHIWLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CCC2=CC=CS2)C3=CC=CC=C3O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.